molecular formula C20H29O3PSi B093864 Diphenyl(2-(triethoxysilyl)ethyl)phosphine CAS No. 18586-39-5

Diphenyl(2-(triethoxysilyl)ethyl)phosphine

Cat. No.: B093864
CAS No.: 18586-39-5
M. Wt: 376.5 g/mol
InChI Key: HLXCYTXLQJWQFG-UHFFFAOYSA-N
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Description

Diphenyl(2-(triethoxysilyl)ethyl)phosphine is an organophosphorus compound with the molecular formula C20H29O3PSi. It is a versatile compound used in various fields of chemistry, particularly in organometallic chemistry and materials science. The compound is characterized by the presence of a phosphine group attached to a triethoxysilyl group via an ethyl linker, making it a valuable ligand in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl(2-(triethoxysilyl)ethyl)phosphine can be synthesized through the reaction of diphenylphosphine with 2-(triethoxysilyl)ethyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine group .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The compound is typically purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Diphenyl(2-(triethoxysilyl)ethyl)phosphine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diphenyl(2-(triethoxysilyl)ethyl)phosphine has several scientific research applications:

    Organometallic Chemistry: Used as a ligand to form metal complexes, which are studied for their catalytic properties.

    Materials Science: Incorporated into hybrid materials and coatings due to its ability to form strong bonds with both organic and inorganic components.

    Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Used in the synthesis of advanced materials and as a catalyst in various chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenyl(2-(triethoxysilyl)ethyl)phosphine is unique due to its dual functionality, combining the properties of both phosphine and silane groups. This allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in both academic research and industrial processes .

Properties

IUPAC Name

diphenyl(2-triethoxysilylethyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29O3PSi/c1-4-21-25(22-5-2,23-6-3)18-17-24(19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16H,4-6,17-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLXCYTXLQJWQFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCP(C1=CC=CC=C1)C2=CC=CC=C2)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29O3PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066386
Record name Phosphine, diphenyl[2-(triethoxysilyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18586-39-5
Record name Diphenyl[2-(triethoxysilyl)ethyl]phosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18586-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphine, diphenyl(2-(triethoxysilyl)ethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018586395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphine, diphenyl[2-(triethoxysilyl)ethyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphine, diphenyl[2-(triethoxysilyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9066386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenyl[2-(triethoxysilyl)ethyl]phosphine
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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